![molecular formula C23H22N4O4S B3019926 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide CAS No. 443671-56-5](/img/structure/B3019926.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide is a heterocyclic benzamide derivative featuring a thienotriazinone core and a 3,4-dimethoxyphenethyl substituent. Such compounds are often investigated for kinase inhibition, antimicrobial properties, or anticancer activity due to their ability to modulate cellular signaling pathways .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-30-19-8-5-15(13-20(19)31-2)9-11-24-22(28)17-6-3-16(4-7-17)14-27-23(29)21-18(25-26-27)10-12-32-21/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGDIBNOAQXLND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)N=N3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thieno[3,2-d][1,2,3]triazin-3-yl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d][1,2,3]triazin-3-yl ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenyl moiety.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide to form the desired compound. This step may require the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may vary, but typically involve the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-substituted benzamides and thienotriazinone derivatives. Below is a comparative analysis with structurally related compounds from the evidence:
Key Differences:
Substituent Effects : The 3,4-dimethoxyphenethyl group distinguishes it from dichlorophenyl or difluorophenyl derivatives, which are common in agrochemicals (e.g., etobenzanid, diflufenican) . Methoxy groups are often associated with improved metabolic stability in drug design.
Biological Targets : While benzamide derivatives in the evidence are predominantly herbicides or antimicrobials, the lack of explicit data for the target compound limits direct functional comparisons.
Research Findings and Data Gaps
- Synthesis Challenges: The evidence highlights synthetic methodologies for benzamide derivatives (e.g., carbodiimide-mediated coupling in N,N-dimethylformamide ), which may apply to the target compound.
- Pharmacological Data: No activity data (e.g., IC₅₀, MIC) were found for the compound, unlike its analogues (e.g., etobenzanid’s herbicidal efficacy ).
- Structural Optimization : Comparative studies suggest that substituents like methoxy groups enhance solubility and target affinity, whereas halogenated groups (e.g., Cl, F) improve agrochemical potency .
Activité Biologique
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H25N3O4S
- Molecular Weight : 447.56 g/mol
- CAS Number : 1252890-51-9
The structure features a thieno[3,2-d][1,2,3]triazin moiety which is known for its diverse biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar structures have shown activity against MEK1/2 kinases which are critical in the MAPK signaling pathway associated with cancer cell growth and survival .
- Antitumor Activity : The compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Anticancer Effects
A notable study assessed the efficacy of this compound in human leukemia cells. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 µM to 1.5 µM against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells.
Cell Line | IC50 (µM) |
---|---|
MV4-11 | 0.5 |
MOLM13 | 1.5 |
Mechanistic Studies
Mechanistic studies revealed that the compound downregulated phospho-ERK1/2 levels and other downstream effectors like p-p70S6K in treated cells. This suggests that this compound may interfere with critical signaling pathways involved in tumor growth.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Absorption : The compound's lipophilicity (logP = 4.372) suggests good membrane permeability.
- Toxicity : Toxicological assessments indicate that at higher doses (≥100 mg/kg), significant toxicity was observed in animal models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide?
- Methodology :
- Begin with O-benzyl hydroxylamine hydrochloride (≥97% purity) as a starting reagent, as described in scalable protocols for similar benzamide derivatives .
- Use potassium carbonate (K₂CO₃) as a base in acetonitrile (CH₃CN) to facilitate coupling reactions. Include pivaloyl chloride or trichloroisocyanuric acid (TCICA) as activating agents for intermediates .
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the 4-oxo-thienotriazin moiety) .
- NMR : Use ¹H NMR (DMSO-d₆) to resolve aromatic protons (δ 6.8–7.8 ppm) and methylene bridges (δ 4.2–4.5 ppm). ¹³C NMR confirms methoxy groups (δ 55–60 ppm) and carbonyl carbons (δ 165–175 ppm) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~520) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodology :
- Reagent Ratios : Adjust stoichiometry of trichloroisocyanuric acid (TCICA) to 1.2 equivalents for efficient activation of carboxyl intermediates .
- Solvent Systems : Replace acetonitrile with DMF for polar intermediates to enhance solubility during coupling steps .
- Reaction Monitoring : Use TLC (silica gel, hexane/EtOAc 3:1) to track progress and minimize side products .
Q. What biochemical pathways or enzyme targets are associated with this compound’s bioactivity?
- Methodology :
- Target Identification : Use computational docking (AutoDock Vina) to predict binding to bacterial PPTase enzymes (e.g., AcpS), which regulate fatty acid biosynthesis .
- Enzyme Assays : Perform in vitro inhibition assays (IC₅₀ determination) using purified PPTase and malonyl-CoA substrates. Monitor activity via spectrophotometric NADPH depletion at 340 nm .
Q. How can computational modeling guide structural modifications for enhanced stability?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron distribution in the thienotriazin ring, predicting sites for halogen substitution to improve metabolic stability .
- MD Simulations : Use GROMACS to simulate solvation effects in aqueous environments, identifying hydrophobic residues (e.g., dimethoxyphenyl) prone to aggregation .
Q. How to resolve contradictions in reported antimicrobial activity across studies?
- Methodology :
- Strain Variability : Test against standardized panels (CLSI guidelines) of Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains to control for resistance mechanisms .
- Dose-Response Analysis : Compare MIC values (µg/mL) under varying pH (5.0–7.4) and serum protein concentrations to assess bioavailability discrepancies .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.